Molecular Weight and Lipophilicity Profile Differentiation vs. Ethanesulfonyl and Bromobenzoyl Analogs
The target compound occupies a distinct property space among its closest 3-(4-fluorophenyl)azepane analogs. Its logP of 2.002 (ZINC15) and MW of 357.425 place it between the more polar ethanesulfonyl analog (MW 285.38, predicted logP ~1.5–2.0) and the more lipophilic bromobenzoyl analog (MW 376.27, predicted logP ~3.0–3.5) [1]. This intermediate lipophilicity falls within the optimal range (logP 1–3) for oral drug-likeness per Lipinski guidelines, while avoiding the heavy halogen (bromine) present in the 4-bromobenzoyl analog, which can introduce synthetic complexity, higher cost, and potential toxicity through reactive metabolite formation [2].
| Evidence Dimension | Molecular weight (g/mol) and calculated logP |
|---|---|
| Target Compound Data | MW 357.425 g/mol; logP 2.002 (ZINC15 calculated) |
| Comparator Or Baseline | 1-(4-bromobenzoyl)-3-(4-fluorophenyl)azepane (CAS 1797139-92-4): MW 376.27; 1-(ethanesulfonyl)-3-(4-fluorophenyl)azepane (CAS 1797960-77-0): MW 285.38 |
| Quantified Difference | ΔMW: −18.8 g/mol vs bromo analog; +72.0 g/mol vs sulfonyl analog. ΔlogP: ~−1.0 to −1.5 vs bromo analog (estimated) |
| Conditions | Computed/experimental physicochemical properties from ZINC15 and vendor databases; logP for analogs estimated from structural class trends |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, metabolic stability, and off-target promiscuity; the target compound's intermediate logP of 2.002 avoids the high logP (>3) associated with increased CYP inhibition and rapid metabolic clearance while maintaining sufficient permeability.
- [1] ZINC15 Database. Substance ZINC000427994414. logP 2.002, MW 357.425. Available at: https://zinc15.docking.org/substances/ZINC000427994414/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi: 10.1016/S0169-409X(00)00129-0. View Source
